1-(2,3-Dichlorophenyl)ethanamine hydrochloride
1-(2,3-Dichlorophenyl)ethanamine hydrochloride
High affinity inhibitor of phenylethanolamine-N-methyltransferase (PNMT) (Ki = 0.09 μM in vitro). Suppresses the release of growth hormone in an in vivo rat model.
Brand Name:
Vulcanchem
CAS No.:
39959-66-5
VCID:
VC0004810
InChI:
InChI=1S/C8H9Cl2N.ClH/c1-5(11)6-3-2-4-7(9)8(6)10;/h2-5H,11H2,1H3;1H
SMILES:
CC(C1=C(C(=CC=C1)Cl)Cl)N.Cl
Molecular Formula:
C8H10Cl3N
Molecular Weight:
226.5 g/mol
1-(2,3-Dichlorophenyl)ethanamine hydrochloride
CAS No.: 39959-66-5
Inhibitors
VCID: VC0004810
Molecular Formula: C8H10Cl3N
Molecular Weight: 226.5 g/mol
CAS No. | 39959-66-5 |
---|---|
Product Name | 1-(2,3-Dichlorophenyl)ethanamine hydrochloride |
Molecular Formula | C8H10Cl3N |
Molecular Weight | 226.5 g/mol |
IUPAC Name | 1-(2,3-dichlorophenyl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C8H9Cl2N.ClH/c1-5(11)6-3-2-4-7(9)8(6)10;/h2-5H,11H2,1H3;1H |
Standard InChIKey | FQTXPVLCCDQRHY-UHFFFAOYSA-N |
SMILES | CC(C1=C(C(=CC=C1)Cl)Cl)N.Cl |
Canonical SMILES | CC(C1=C(C(=CC=C1)Cl)Cl)N.Cl |
Description | High affinity inhibitor of phenylethanolamine-N-methyltransferase (PNMT) (Ki = 0.09 μM in vitro). Suppresses the release of growth hormone in an in vivo rat model. |
Synonyms | 2,3-dichloro-alpha-methylbenzylamine 2,3-dichloro-alpha-methylbenzylamine, (+)-isomer 2,3-dichloro-alpha-methylbenzylamine, (+-)-isomer 2,3-dichloro-alpha-methylbenzylamine, (-)-isomer 2,3-dichloro-alpha-methylbenzylamine, hydrochloride 2,3-dichloro-alpha-methylbenzylamine, hydrochloride, (+-)-isomer Lilly 78335 LY 78335 |
PubChem Compound | 11957540 |
Last Modified | Nov 11 2021 |
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